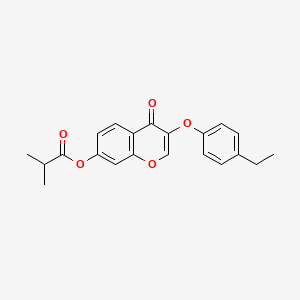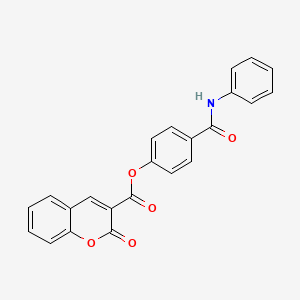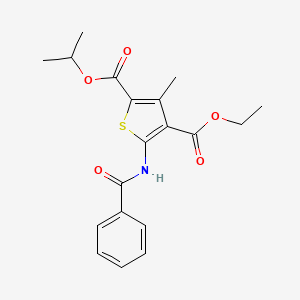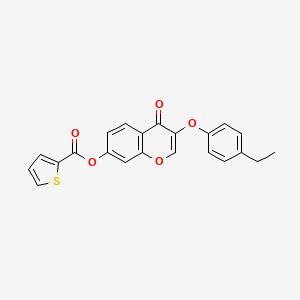
3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate
Descripción general
Descripción
3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a synthetic organic compound that belongs to the class of esters It features a chromenone core structure with an ethylphenoxy group and a methylpropanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate typically involves a multi-step process:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a phenol derivative and an appropriate diketone under acidic conditions.
Introduction of the Ethylphenoxy Group: The ethylphenoxy group can be introduced via an electrophilic aromatic substitution reaction, where the chromenone core reacts with 4-ethylphenol in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the chromenone derivative with 2-methylpropanoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The ethylphenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical or electronic properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can interact with active sites of enzymes, potentially inhibiting their activity. The ethylphenoxy group may enhance the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active chromenone moiety, which can then exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate
- 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl acetate
- 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl butanoate
Uniqueness
3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethylphenoxy group enhances its lipophilicity, potentially improving its bioavailability. The chromenone core provides a versatile scaffold for further functionalization, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
[3-(4-ethylphenoxy)-4-oxochromen-7-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-14-5-7-15(8-6-14)25-19-12-24-18-11-16(26-21(23)13(2)3)9-10-17(18)20(19)22/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLMKWKJGWFWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B3475645.png)
![ethyl 2-({[(3,3-dimethylbutanoyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B3475646.png)
![6-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3475650.png)
![6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3475653.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B3475665.png)
![4-ethyl 2-isopropyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3475667.png)
![4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl 2-methylpropanoate](/img/structure/B3475675.png)

![2-methoxy-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzamide](/img/structure/B3475695.png)
![N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzamide](/img/structure/B3475704.png)
![2-methyl-5-[(4-nitrobenzyl)thio]-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B3475716.png)
![4,6-dimethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)pyrimidine](/img/structure/B3475723.png)

